molecular formula C8H7NOS B8611851 7-Methylbenzisothiazol-3(2H)-one

7-Methylbenzisothiazol-3(2H)-one

Cat. No.: B8611851
M. Wt: 165.21 g/mol
InChI Key: RWQJMHMLXGWMRS-UHFFFAOYSA-N
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Description

7-Methylbenzisothiazol-3(2H)-one (CAS: 4950-79-2) is a benzisothiazolone derivative characterized by a methyl substituent at the 7-position of the benzisothiazole ring. This compound is commercially available with a purity of ≥95% and is primarily utilized in research and industrial applications, including pharmaceuticals and agrochemicals . Its structure consists of a fused benzene and isothiazole ring, with a ketone group at the 3-position, contributing to its reactivity and biological activity.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

7-methyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10)

InChI Key

RWQJMHMLXGWMRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NS2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 7-Methylbenzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This results in the death of the microbial cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzisothiazol-3(2H)-one Derivatives

Benzisothiazol-3(2H)-one derivatives vary in substituent type, position, and electronic effects. Key structural analogs include:

Compound Name Substituent(s) CAS Number Key Structural Features
7-Methylbenzisothiazol-3(2H)-one Methyl at C7 4950-79-2 Enhanced steric bulk at C7; moderate polarity
2-Butylbenzo[D]isothiazol-3(2H)-one Butyl at N2 4299-07-4 Extended alkyl chain at N2; increased lipophilicity
6-Chloro-7-methyl-3-[...]-benzodithiazine Cl at C6, methyl at C7 N/A Dichlorinated derivative with a fused dithiazine ring
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide Sulfone group at S1 2634-33-5 Oxidized sulfur atom; higher polarity and stability

Key Observations :

  • Substituent Position : Methyl at C7 (as in 7-methyl derivative) minimizes steric hindrance compared to N-alkylated analogs (e.g., 2-butyl), enabling diverse functionalization.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 6-chloro derivatives) enhance electrophilicity at the ketone, influencing reactivity .

Physicochemical Properties and Spectral Data

Comparative data for selected compounds:

Property This compound 2-Butylbenzo[D]isothiazol-3(2H)-one 6-Chloro-7-methyl-benzodithiazine
Melting Point (°C) Not reported Not reported 252–253 (dec.)
IR (νmax, cm⁻¹) N/A N/A 3360 (N-NH₂), 1740 (C=O), 1155 (SO₂)
¹H-NMR (DMSO-d6) N/A N/A δ 3.30 (N-CH₃), 8.09 (H-5), 8.29 (H-8)
Purity (%) ≥95 >95 90
Molecular Weight 165.22 (C₈H₇NOS) 207.29 (C₁₁H₁₃NOS) 335.78 (C₁₀H₁₀ClN₃O₄S₂)

Analysis :

  • Thermal Stability : The 6-chloro-7-methyl derivative exhibits decomposition above 250°C, attributed to the electron-withdrawing Cl and methyl groups stabilizing the ring .
  • Spectroscopy : IR peaks for SO₂ (~1155 cm⁻¹) and C=O (~1740 cm⁻¹) are consistent across sulfonamide-containing analogs .

Recommendations :

  • Use gloves and eye protection when handling benzisothiazolone derivatives due to irritant properties .

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